4-(4-Chloro-2-methylphenyl)piperidine
Description
4-(4-Chloro-2-methylphenyl)piperidine is a piperidine derivative characterized by a chloro-substituted phenyl ring attached to the piperidine scaffold. The compound’s structure combines a bicyclic amine (piperidine) with a substituted aromatic ring, making it a versatile intermediate in medicinal chemistry and drug design. Its pharmacological relevance stems from the piperidine moiety’s ability to modulate receptor binding, while the chloro and methyl groups influence lipophilicity, steric effects, and electronic properties .
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16ClN/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
KXQFLHNBBSGFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methylphenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylbenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methylphenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to yield secondary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of substituted piperidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-(4-Chloro-2-methylphenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: Used in the study of receptor-ligand interactions and enzyme inhibition.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenyl)piperidine depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at various receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on piperidine derivatives with analogous aromatic substitutions, highlighting differences in physicochemical properties, synthetic routes, and biological activities.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₂H₁₆ClN.
Key Observations:
Structural Variations: Substituent Position: The position of the chloro and methyl groups on the phenyl ring significantly impacts steric hindrance and electronic effects. For example, 4-(4-Chloro-2-methylphenyl)piperidine has a meta-methyl group, which may enhance metabolic stability compared to para-substituted analogs .
Synthetic Routes :
- 4-(4-Chloro-2-methylphenyl)piperidine analogs are often synthesized via nucleophilic substitution or reductive amination. For instance, describes using piperidine with bromonitrobenzene intermediates under Pd/C catalysis to form similar structures .
- Boron-containing derivatives (e.g., CAS 857531-60-3) are synthesized for cross-coupling reactions, enabling modular drug design .
Histamine H₃ antagonists, such as 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine, are explored for Alzheimer’s disease, leveraging the piperidine scaffold’s affinity for CNS targets .
Physicochemical Properties :
- Melting points for related compounds range from 268–287°C (e.g., pyridine derivatives in ), suggesting high crystallinity and stability . The absence of such data for 4-(4-Chloro-2-methylphenyl)piperidine implies further experimental characterization is needed.
Biological Activity
4-(4-Chloro-2-methylphenyl)piperidine is a piperidine derivative characterized by its unique molecular structure, which includes a piperidine ring and a 4-chloro-2-methylphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacology, due to its structural similarities to known psychoactive substances. The molecular formula of this compound is C13H16ClN.
Chemical Structure
The compound's structure can be visualized as follows:
Where the piperidine ring contributes to its reactivity and biological interactions.
Pharmacological Potential
Research indicates that 4-(4-Chloro-2-methylphenyl)piperidine exhibits various biological activities, particularly affecting the central nervous system. Its pharmacological profile suggests potential applications in treating conditions such as anxiety, depression, and other neuropsychiatric disorders.
The specific mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve interactions with neurotransmitter receptors. Studies on similar compounds have shown that they can act on:
- Dopamine receptors
- Serotonin receptors
- Norepinephrine transporters
These interactions are crucial for understanding the compound's potential therapeutic effects.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent modifications. The following table summarizes key related compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-(4-Chlorophenyl)piperidine | Piperidine ring with a para-chlorophenyl group | Known for strong analgesic properties |
| 4-(3-Methylphenyl)piperidine | Piperidine ring with a meta-methylphenyl group | Exhibits different receptor selectivity |
| 1-(4-Chlorophenyl)-pyrrolidin-2-one | Pyrrolidine derivative with a para-chlorophenyl group | Different ring structure affecting reactivity |
The unique combination of chloro and methyl substituents in 4-(4-Chloro-2-methylphenyl)piperidine may confer distinct pharmacological properties compared to its analogs.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of piperidine derivatives, including 4-(4-Chloro-2-methylphenyl)piperidine. A study evaluating various piperidine derivatives found that some exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. While specific data on this compound's efficacy was limited, its structural relatives demonstrated promising results.
Cytotoxicity Evaluation
Cytotoxicity assays are essential for assessing the safety profile of new compounds. Research has shown that certain piperidine derivatives possess low cytotoxicity against mammalian cell lines, indicating a favorable therapeutic index. For instance, one study reported that derivatives similar to 4-(4-Chloro-2-methylphenyl)piperidine had IC50 values indicating minimal toxicity at effective concentrations.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for drug development. The presence of specific functional groups in piperidine derivatives can significantly influence their biological activity. For example, modifications to the aromatic ring or piperidine nitrogen can enhance receptor binding affinity or alter metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
